molecular formula C14H15N3O B12109164 N-(2-methoxyphenyl)-N'-phenylguanidine CAS No. 1211502-78-1

N-(2-methoxyphenyl)-N'-phenylguanidine

Cat. No.: B12109164
CAS No.: 1211502-78-1
M. Wt: 241.29 g/mol
InChI Key: PTWWQSBPAJHBHV-UHFFFAOYSA-N
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Description

Guanidine, N-(2-methoxyphenyl)-N’-phenyl- is a tri-substituted guanidine compound. Guanidines are known for their strong basicity and ability to form stable complexes with various metal ions. This particular compound features a methoxy group attached to the phenyl ring, which can influence its chemical properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Guanidine, N-(2-methoxyphenyl)-N’-phenyl- typically involves the reaction of N-(2-methoxyphenyl)guanidine with phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, which is essential for its use in various applications .

Chemical Reactions Analysis

Types of Reactions

Guanidine, N-(2-methoxyphenyl)-N’-phenyl- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while substitution reactions can produce a variety of substituted guanidine compounds .

Scientific Research Applications

Guanidine, N-(2-methoxyphenyl)-N’-phenyl- has several scientific research applications:

    Chemistry: It is used as a ligand in the synthesis of metal complexes, which are studied for their catalytic properties.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials and as a reagent in chemical synthesis.

Mechanism of Action

The mechanism of action of Guanidine, N-(2-methoxyphenyl)-N’-phenyl- involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can influence various biochemical pathways. These interactions can lead to changes in cellular processes, such as enzyme activity and gene expression .

Comparison with Similar Compounds

Similar Compounds

  • N-pivaloyl-N’-(2-methoxyphenyl)-N’'-phenylguanidine
  • N-pivaloyl-N’-(2-methoxyphenyl)-N’'-(2-tolyl)guanidine

Uniqueness

Guanidine, N-(2-methoxyphenyl)-N’-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

1211502-78-1

Molecular Formula

C14H15N3O

Molecular Weight

241.29 g/mol

IUPAC Name

2-(2-methoxyphenyl)-1-phenylguanidine

InChI

InChI=1S/C14H15N3O/c1-18-13-10-6-5-9-12(13)17-14(15)16-11-7-3-2-4-8-11/h2-10H,1H3,(H3,15,16,17)

InChI Key

PTWWQSBPAJHBHV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N=C(N)NC2=CC=CC=C2

Origin of Product

United States

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